3-Fluoro-2-naphthoic acid 3-Fluoro-2-naphthoic acid
Brand Name: Vulcanchem
CAS No.: 712-70-9
VCID: VC8132783
InChI: InChI=1S/C11H7FO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14)
SMILES: C1=CC=C2C=C(C(=CC2=C1)C(=O)O)F
Molecular Formula: C11H7FO2
Molecular Weight: 190.17 g/mol

3-Fluoro-2-naphthoic acid

CAS No.: 712-70-9

Cat. No.: VC8132783

Molecular Formula: C11H7FO2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-naphthoic acid - 712-70-9

Specification

CAS No. 712-70-9
Molecular Formula C11H7FO2
Molecular Weight 190.17 g/mol
IUPAC Name 3-fluoronaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H7FO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14)
Standard InChI Key VDXLBIXGGFGMRQ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C(=CC2=C1)C(=O)O)F
Canonical SMILES C1=CC=C2C=C(C(=CC2=C1)C(=O)O)F

Introduction

Structural and Molecular Characteristics

The molecular structure of 3-fluoro-2-naphthoic acid consists of a naphthalene backbone substituted with a fluorine atom at position 3 and a carboxylic acid group at position 2. Key structural descriptors include:

  • SMILES Notation: C1=CC=C2C=C(C(=CC2=C1)C(=O)O)F

  • InChI Key: VDXLBIXGGFGMRQ-UHFFFAOYSA-N

  • Molecular Weight: 190.17 g/mol

The fluorine atom's electronegativity induces electron-withdrawing effects, altering the compound's acidity and reactivity compared to non-fluorinated analogs. Computational studies predict a planar naphthalene system with slight distortions due to steric interactions between the fluorine and carboxylic acid groups.

Physicochemical Properties

Thermal Stability

  • Melting Point: Data for 3-fluoro-2-naphthoic acid is limited, but its isomer 6-fluoro-2-naphthoic acid melts at 242–246 °C . The fluorine position likely influences packing efficiency and thermal stability.

  • Boiling Point: Estimated at 336.4 ± 17.0 °C based on group contribution methods .

Solubility and Acidity

  • pKa: Predicted to be ~4.14 ± 0.30, similar to 6-fluoro-2-naphthoic acid . The electron-withdrawing fluorine enhances acidity compared to unsubstituted naphthoic acid (pKa ~3.05) .

  • LogP: Calculated as 2.68, indicating moderate hydrophobicity .

Spectroscopic Features

  • 19F^{19}\text{F} NMR: Fluorine chemical shifts are sensitive to local electronic environments. In studies of 6-fluoro-2-naphthoic acid, 19F^{19}\text{F} NMR revealed interactions with supramolecular assemblies .

  • IR Spectroscopy: Stretching vibrations for C=O (1680–1700 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) are characteristic .

Applications in Research

Molecular Probes and Supramolecular Chemistry

3-Fluoro-2-naphthoic acid serves as a probe in NMR studies due to its magnetically active 19F^{19}\text{F} nucleus. For instance, 6-fluoro-2-naphthoic acid was used to investigate interactions with sunset yellow aggregates, where it preferentially clustered at the ends of dye stacks . This suggests potential applications in studying non-covalent interactions in liquid crystals or amyloid fibrils.

Environmental Behavior

Sorption studies of naphthoic acids to estuarine sediments reveal that fluorine substitution reduces hydrophobicity but enhances electrostatic interactions. For 4-fluoro-2-naphthoic acid, a linear sorption coefficient (KdK_d) of 0.696 L/kg was observed, lower than non-fluorinated analogs due to decreased LogP\text{LogP} .

Pharmaceutical Relevance

Analytical Characterization

Mass Spectrometry

  • Predicted Collision Cross Section (CCS): 137.3 Å2^2 for [M+H]+^+ adducts .

  • Fragmentation Patterns: Dominant peaks correspond to loss of CO2_2 (m/z 146) and HF (m/z 170) .

Chromatography

Reverse-phase HPLC methods using C18 columns and acetonitrile/water mobile phases effectively separate fluorinated naphthoic acids .

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